

An In-depth Technical Guide to Lesogaberan (AZD3355): Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (AZD3355) is a potent and selective agonist of the GABA-B receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD).[1] As a successor to baclofen, **Lesogaberan** was designed to exhibit a similar mechanism of action by inhibiting transient lower esophageal sphincter relaxations (TLESRs), a primary cause of GERD, but with an improved side-effect profile due to its peripheral action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **Lesogaberan**. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in this area.

Chemical Structure and Physicochemical Properties

Lesogaberan, with the IUPAC name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, is a structural analog of the neurotransmitter y-aminobutyric acid (GABA).[1] The introduction of a fluorine atom at the 2-position of the propylphosphinic acid backbone was a key modification to optimize its pharmacological profile.

Table 1: Chemical Identifiers for **Lesogaberan** (AZD3355)



Identifier	Value
IUPAC Name	[(2R)-3-Amino-2-fluoropropyl]phosphinic acid[1]
SMILES	N_CINVALID-LINKCP(O)=O
InChI Key	LJNUIEQATDYXJH-GSVOUGTGSA-N[1]
CAS Number	344413-67-8[1]
Molecular Formula	C ₃ H ₉ FNO ₂ P
Molecular Weight	141.08 g/mol

Table 2: Physicochemical Properties of **Lesogaberan** (AZD3355)

Property	Value	Source
рКа	Data not readily available in public literature	-
LogP	Data not readily available in public literature	-
Solubility	The free form is prone to instability; the hydrochloride salt is more stable.	MedChemExpress

Pharmacological Properties

Lesogaberan is a potent and selective agonist for the GABA-B receptor. Its pharmacological activity has been characterized in various in vitro and in vivo studies.

Table 3: Pharmacodynamic Properties of Lesogaberan (AZD3355)



Parameter	Value	Species/System
EC50	8.6 nM	Human recombinant GABA-B receptors
Ki (GABA-B)	5.1 nM	Rat brain membranes ([³H]GABA displacement)
Ki (GABA-A)	1.4 μΜ	Rat brain membranes ([³H]GABA displacement)

Table 4: Pharmacokinetic Properties of Lesogaberan (AZD3355)

Parameter	Value	Species
Oral Bioavailability	100%	Rat
88%	Dog	
Plasma Protein Binding	1%	Rat, Human
Terminal Half-life	11-13 hours	Human
Excretion	Approximately 84% excreted in urine as parent compound and metabolites.	Human

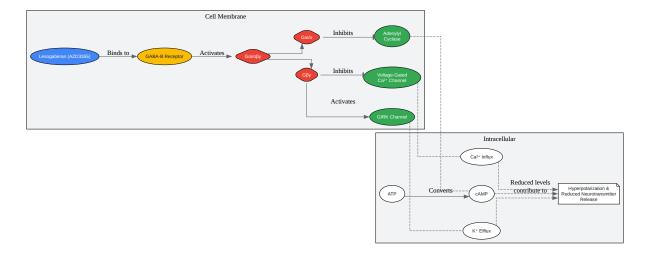
Mechanism of Action and Signaling Pathway

Lesogaberan exerts its therapeutic effects by activating GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission. The activation of these receptors, located on presynaptic and postsynaptic neurons, leads to a reduction in the frequency of TLESRs.

The signaling cascade initiated by the binding of **Lesogaberan** to the GABA-B receptor involves the dissociation of the G-protein into its $G\alpha$ and $G\beta\gamma$ subunits. The $G\alpha$ i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The $G\beta\gamma$ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium



channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.



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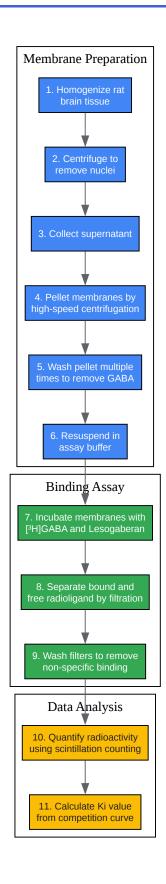
Caption: GABA-B Receptor Signaling Pathway Activated by Lesogaberan.



Experimental Protocols [3H]GABA Radioligand Binding Assay (Representative Protocol)

This protocol describes a method to determine the binding affinity of **Lesogaberan** for GABA-B receptors in rat brain membranes.





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Caption: Workflow for a [3H]GABA Radioligand Binding Assay.



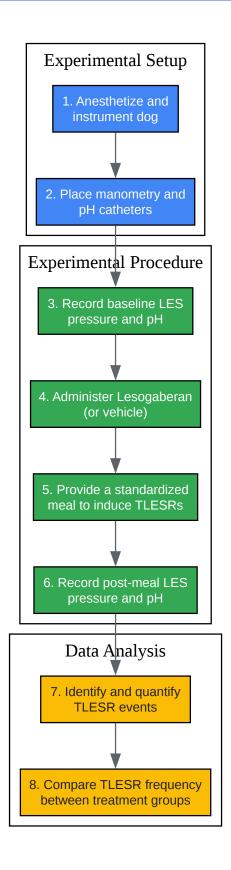
Methodology:

- Membrane Preparation: Rat brains are homogenized in a buffered sucrose solution. The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction.
 The membranes are washed repeatedly to remove endogenous GABA.
- Binding Assay: The prepared membranes are incubated with a fixed concentration of [³H]GABA and varying concentrations of Lesogaberan (or a non-specific binding control like unlabeled GABA). The incubation is carried out at 4°C to reach equilibrium.
- Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound [3H]GABA. The radioactivity on the filters is then quantified using liquid scintillation counting.
- Data Analysis: The specific binding is determined by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of Lesogaberan is calculated from the concentration-response curve using the Cheng-Prusoff equation.

Measurement of Transient Lower Esophageal Sphincter Relaxation (TLESR) in Dogs (Representative Protocol)

This protocol outlines a method to assess the in vivo efficacy of **Lesogaberan** in reducing the frequency of TLESRs in a canine model.





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Caption: Workflow for TLESR Measurement in a Canine Model.



Methodology:

- Animal Preparation: Trained dogs are fasted overnight. On the day of the experiment, a
 manometry catheter is passed through the mouth into the esophagus and stomach to
 measure pressures, and a pH probe is placed in the distal esophagus.
- Drug Administration: Lesogaberan or a vehicle control is administered, typically orally or intravenously.
- TLESR Induction: After drug administration, a meal is given to the dogs to induce gastric distension, which is a primary trigger for TLESRs.
- Data Acquisition: Esophageal and lower esophageal sphincter (LES) pressures, as well as esophageal pH, are continuously recorded for a defined postprandial period.
- Data Analysis: TLESRs are identified based on specific manometric criteria (e.g., a rapid drop in LES pressure to ≤2 mmHg, not preceded by a swallow). The frequency and duration of TLESRs and associated reflux events (a drop in esophageal pH) are quantified and compared between the **Lesogaberan** and vehicle-treated groups.

Conclusion

Lesogaberan (AZD3355) is a well-characterized potent and selective GABA-B receptor agonist with a clear mechanism of action for the potential treatment of GERD. This technical guide has summarized its key chemical, physicochemical, and pharmacological properties. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in the field of gastroenterology and pharmacology. While **Lesogaberan**'s development for GERD was discontinued, the comprehensive data available for this compound may still hold value for future research into GABA-B receptor modulation in other therapeutic areas.

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References

- 1. Lesogaberan Wikipedia [en.wikipedia.org]
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